molecular formula C10H18O2 B14263747 Butyl 3-methylpent-4-enoate CAS No. 184649-42-1

Butyl 3-methylpent-4-enoate

Cat. No.: B14263747
CAS No.: 184649-42-1
M. Wt: 170.25 g/mol
InChI Key: XZXQWCUZGZQOOS-UHFFFAOYSA-N
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Description

Butyl 3-methylpent-4-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. The structure of this compound includes a butyl group attached to a 3-methylpent-4-enoate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-methylpent-4-enoate typically involves the esterification reaction between butanol and 3-methylpent-4-enoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-methylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the 3-methylpent-4-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 3-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of more complex organic molecules.

    Biology: It can be used as a model compound to study enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Butyl 3-methylpent-4-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with a similar structure but without the double bond.

    Ethyl 3-methylpent-4-enoate: Similar structure but with an ethyl group instead of a butyl group.

    Methyl 3-methylpent-4-enoate: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

Butyl 3-methylpent-4-enoate is unique due to the presence of both the butyl group and the double bond in the 3-methylpent-4-enoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

184649-42-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

butyl 3-methylpent-4-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-12-10(11)8-9(3)5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

XZXQWCUZGZQOOS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)C=C

Origin of Product

United States

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